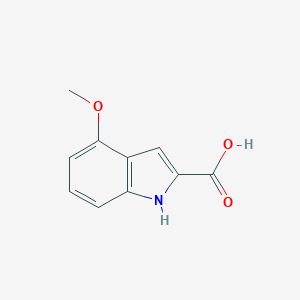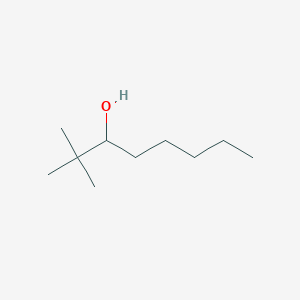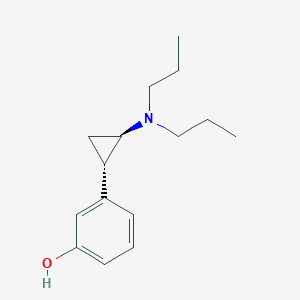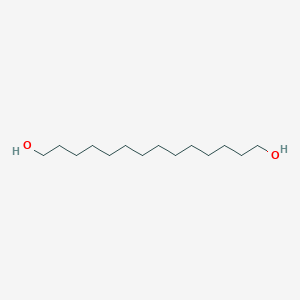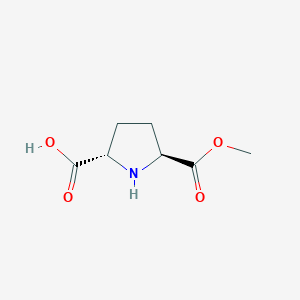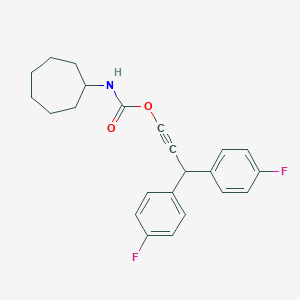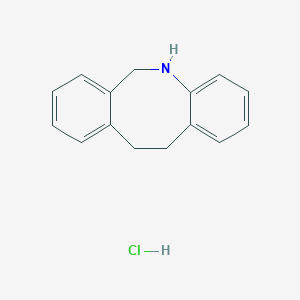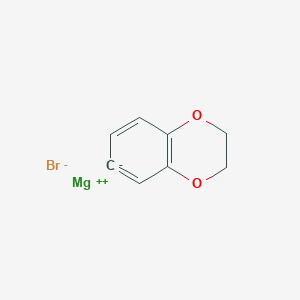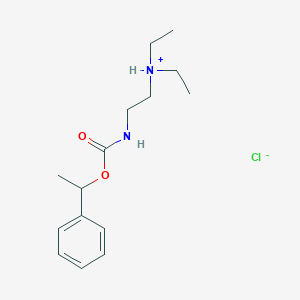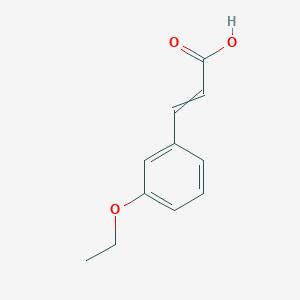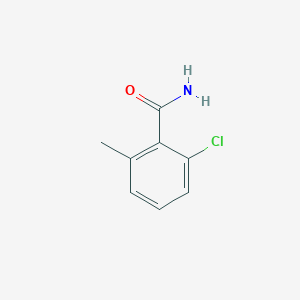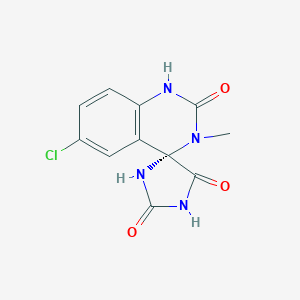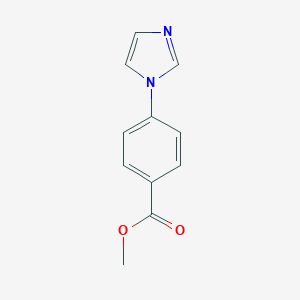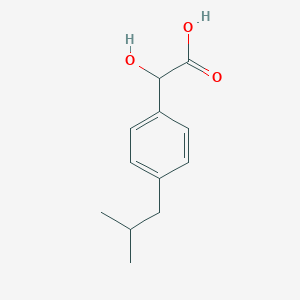
Hydroxy(4-isobutylphenyl)acetic acid
Descripción general
Descripción
Hydroxy(4-isobutylphenyl)acetic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 billion doses sold to date. The chemical formula of ibuprofen is C13H18O2, and it belongs to the class of propionic acid derivatives.
Mecanismo De Acción
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, Hydroxy(4-isobutylphenyl)acetic acid reduces inflammation, pain, and fever. Ibuprofen also has analgesic effects, which are thought to be due to its ability to block the transmission of pain signals in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Ibuprofen has a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, the inhibition of prostaglandin synthesis, and the reduction of inflammation. Ibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ibuprofen has several advantages for use in laboratory experiments, including its low cost, high availability, and well-established safety profile. However, Hydroxy(4-isobutylphenyl)acetic acid also has some limitations, including its relatively low potency compared to other NSAIDs, and its potential for interactions with other drugs.
Direcciones Futuras
There are several future directions for research on Hydroxy(4-isobutylphenyl)acetic acid, including the development of more potent and selective COX inhibitors, the investigation of the mechanisms underlying its neuroprotective effects, and the exploration of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Other areas of future research may include the investigation of Hydroxy(4-isobutylphenyl)acetic acid's effects on the gut microbiome, and the development of new formulations and delivery methods for the drug.
Aplicaciones Científicas De Investigación
Ibuprofen has been extensively studied for its therapeutic effects in a variety of conditions, including pain, fever, inflammation, and arthritis. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, Hydroxy(4-isobutylphenyl)acetic acid has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models of aging.
Propiedades
Número CAS |
104483-03-6 |
|---|---|
Nombre del producto |
Hydroxy(4-isobutylphenyl)acetic acid |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
Clave InChI |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Sinónimos |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


